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Cat. No.: B3033912
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benzodioxol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical
properties, with a focus on the predicted solubility and stability of 2,2-Difluoro-1,3-
benzodioxol-4-ol. Due to the limited publicly available data for this specific molecule, this
guide leverages data from structurally similar compounds, namely 2,2-Difluoro-1,3-
benzodioxole and its derivatives, to provide informed predictions. This document is intended to
serve as a foundational resource for researchers and professionals in drug development,
offering insights into the handling, formulation, and analytical characterization of this
compound. Detailed experimental protocols for determining solubility and stability are also
provided to guide further investigation.

Introduction

2,2-Difluoro-1,3-benzodioxole derivatives are a class of compounds of significant interest in the
pharmaceutical and agrochemical industries. The incorporation of the difluorinated dioxole ring
can modulate the lipophilicity, metabolic stability, and bioavailability of parent molecules. 2,2-
Difluoro-1,3-benzodioxol-4-ol, in particular, possesses a hydroxyl group that can serve as a
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key interaction point with biological targets or as a site for further chemical modification. A
thorough understanding of its solubility and stability is paramount for its successful application
in research and development. This guide aims to consolidate the available information and
provide a predictive assessment of these critical parameters.

Physicochemical Properties

While specific experimental data for 2,2-Difluoro-1,3-benzodioxol-4-ol is not readily available,
the properties of the parent compound, 2,2-Difluoro-1,3-benzodioxole, and its other derivatives

can provide valuable insights.

Table 1: Physicochemical Properties of 2,2-Difluoro-1,3-benzodioxole and Related Compounds
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2,2-Difluoro-1,3-

2,2-Difluoro-1,3-

Predicted for 2,2-

Property . benzodioxole-4- Difluoro-1,3-
benzodioxole )
carboxaldehyde benzodioxol-4-ol
CAS Number 1583-59-1[1][2][3] 119895-68-0 154594-31-7
Molecular Formula C7H4F202[1][2][3] C8H4F203 C7H4F203
Molecular Weight 158.10 g/mol [1][2][3] 186.11 g/mol 174.10 g/mol
Likely a solid at room
] temperature due to
Colorless to light o
Appearance o Liquid the hydroxyl group
yellow liquid/oil[4] i
enabling hydrogen
bonding.
Expected to be
significantly higher
Boiling Point 129 - 130 °C[5] Not available than the parent
compound due to
hydrogen bonding.
) 1.303 g/mL at 25 °C[1] Likely higher than the
Density 1.423 g/mL at 25 °C
[3] parent compound.
Flash Point 32 °C[5] 91.1°C Not available.
Cool, dry place,
Storage 2-8°C[1][6] -20°C

protected from light.

Solubility Profile (Predicted)

The solubility of a compound is a critical factor in its biological activity and formulation. Based

on the structure of 2,2-Difluoro-1,3-benzodioxol-4-ol, a qualitative solubility profile can be

predicted. The presence of the polar hydroxyl group is expected to increase its solubility in

polar solvents compared to the parent compound, 2,2-Difluoro-1,3-benzodioxole.

Table 2: Predicted Solubility of 2,2-Difluoro-1,3-benzodioxol-4-ol
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Solvent Predicted Solubility Rationale

The hydroxyl group will

enhance aqueous solubility

through hydrogen bonding, but
Water Low to moderate ) )

the fluorinated benzodioxole

core remains largely

hydrophobic.

The compound is expected to

be readily soluble in polar
Methanol, Ethanol Soluble[6] )

protic solvents due to the

ability to form hydrogen bonds.

The overall molecule has

significant non-polar character,
Chloroform Soluble[6] ) o

suggesting solubility in

chlorinated solvents.

) ) A common solvent for polar
Dimethyl Sulfoxide (DMSO) Soluble )
organic compounds.

A polar aprotic solvent that
Acetonitrile Soluble should effectively solvate the

molecule.

Stability Profile (Predicted)

The stability of a compound under various conditions is crucial for its storage, handling, and
formulation. The 2,2-difluoro-1,3-benzodioxole moiety is generally considered to be chemically
robust.

Table 3: Predicted Stability of 2,2-Difluoro-1,3-benzodioxol-4-ol
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o ] . Rationale and Potential
Condition Predicted Stability .
Degradation Pathways

The compound is expected to
be stable at ambient
temperatures. At elevated
temperatures, decomposition

Thermal Moderately stable. may occur. The parent
compound, 2,2-Difluoro-1,3-
benzodioxole, is noted to be
stable under normal

conditions[5].

The dioxole ring may be
o ] susceptible to acid-catalyzed
Acidic (Aqueous) Potentially unstable. )
hydrolysis to form the

corresponding catechol.

The phenolic hydroxyl group
) ] can be deprotonated, which
Basic (Aqueous) Potentially unstable. ) o
may increase susceptibility to

oxidation.

The phenolic hydroxyl group is
o ) S prone to oxidation, which could
Oxidative Susceptible to oxidation. _
lead to the formation of

quinone-type structures.

Aromatic compounds,
especially those with hydroxyl
. ] - ] groups, can be susceptible to
Photostability Potentially sensitive to light. ) )
photodegradation. Storage in
light-resistant containers is

recommended.

Experimental Protocols

To obtain definitive data on the solubility and stability of 2,2-Difluoro-1,3-benzodioxol-4-ol, the
following experimental protocols are recommended.
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Solubility Determination: Shake-Flask Method

This method is the gold standard for determining the thermodynamic solubility of a compound.
Methodology:

o Preparation of Saturated Solution: An excess amount of 2,2-Difluoro-1,3-benzodioxol-4-ol
is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH
7.4) in a sealed, clear glass vial.

o Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37
°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

e Phase Separation: The suspension is allowed to stand to allow the undissolved solid to
settle. Subsequently, the supernatant is clarified by centrifugation or filtration (using a filter
that does not bind the compound).

e Quantification: The concentration of the dissolved compound in the clear supernatant is
determined using a validated analytical method, such as High-Performance Liquid
Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

o Data Reporting: The solubility is reported in units such as mg/mL or pg/mL.
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Solubility Determination Workflow
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Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and
pathways.

Methodology:

e Stock Solution Preparation: A stock solution of 2,2-Difluoro-1,3-benzodioxol-4-ol is
prepared in a suitable solvent (e.g., acetonitrile or methanol).

e Stress Conditions: The stock solution is diluted into various stress condition solutions:

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b3033912?utm_src=pdf-body-img
https://www.benchchem.com/product/b3033912?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3033912?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Acidic: e.g., 0.1 M HCI at elevated temperature (e.g., 60°C).
o Basic: e.g., 0.1 M NaOH at room temperature.

o Oxidative: e.g., 3% H202 at room temperature.

o Thermal: The stock solution is heated (e.g., 60°C).

o Photolytic: The stock solution is exposed to UV and visible light as per ICH Q1B
guidelines.

o Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

e Analysis: The samples are analyzed by a stability-indicating HPLC method (a method that
can separate the parent compound from its degradation products). Mass spectrometry can
be used to identify the structure of the degradants.

o Data Evaluation: The percentage of the remaining parent compound and the formation of
degradation products are plotted over time to determine the degradation rate.
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Forced Degradation Study Workflow
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Caption: General workflow for conducting forced degradation studies.

Conclusion

While direct experimental data on the solubility and stability of 2,2-Difluoro-1,3-benzodioxol-
4-ol is currently lacking in the public domain, a predictive assessment based on the known
properties of structurally related compounds provides a valuable starting point for researchers.
The presence of the hydroxyl group is anticipated to enhance its solubility in polar solvents
relative to its parent scaffold, while also introducing potential liabilities to oxidative and pH-
dependent degradation. The experimental protocols outlined in this guide provide a clear path
forward for the empirical determination of these critical parameters, which will be essential for
the successful development of this promising compound in pharmaceutical and other
applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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